molecular formula C15H11F13O B1602549 4-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)benzyl alcohol CAS No. 356055-76-0

4-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)benzyl alcohol

Cat. No. B1602549
CAS RN: 356055-76-0
M. Wt: 454.23 g/mol
InChI Key: ZLZILVFJEAYPNQ-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)benzyl alcohol” are not detailed in the sources I have access to .

Scientific Research Applications

Catalysis and Benzylation Reactions

  • Catalytic Activity in Secondary Benzylation : Benzyl alcohols, including fluoro-functionalized variants, are used in secondary benzylation reactions, catalyzed by metal triflates like hafnium triflate. This process facilitates the alkylation of various nucleophiles, showcasing the utility of these compounds in synthetic organic chemistry (Noji et al., 2003).

  • Benzylation of Alcohols : Benzyl alcohols are employed in the benzylation of other alcohols, a process vital in the formation of ethers and protecting groups, which are pivotal in complex organic syntheses (Poon & Dudley, 2006).

Coatings and Material Science

  • Water-Repellent Coatings : Fluoro-functionalized benzyl alcohols are used in synthesizing poly(lactic acid)s, which, due to their fluorine content, exhibit water-repellent properties. These materials are explored for protective coatings, particularly for stone, highlighting the compound's relevance in material science and conservation (Giuntoli et al., 2012).

Chemical Synthesis and Organic Reactions

  • Synthesis of Triaryl(methyl)bismuthonium Salts : In the synthesis of complex organometallic compounds, benzyl alcohols, including fluoro-functionalized variants, can play a critical role. Their reactions with other compounds can lead to the formation of products with unique properties and applications (Matano, 2000).

  • Mitsunobu Reaction : Fluoro-functionalized benzyl alcohols participate in the Mitsunobu reaction, a crucial reaction in organic synthesis for converting alcohols into various other functional groups (Markowicz & Dembinski, 2002).

  • O-Benzylating Agents : These alcohols can be used to create O-benzylating agents, important for protecting alcohol functionalities during complex synthetic processes (Yamada, Fujita, & Kunishima, 2012).

  • Corrosion Inhibition in Steel : Derivatives of benzyl alcohol, including fluoro-functionalized ones, have been studied for their effectiveness in inhibiting corrosion in steel, demonstrating the compound's significance in industrial applications (Vázquez et al., 2021).

  • Fluorescence Derivatization in Chromatography : Benzyl alcohols are useful as derivatization agents in chromatography, aiding in the sensitive detection of various compounds (Iwata et al., 1986).

  • Glycosylation Reactions : These compounds serve as protecting groups in stereoselective glycosylation reactions, crucial for the synthesis of complex sugars and related molecules (Crich & Karatholuvhu, 2008).

  • Phosphinate Synthesis : In the synthesis of H-phosphinates, a class of compounds with broad applications, benzyl alcohols are key reactants, illustrating their role in producing important organophosphorus compounds (Coudray & Montchamp, 2008).

  • Triazole Derivatives and Acidity Constants : Benzyl alcohols are instrumental in the synthesis of triazole derivatives, compounds with potential applications in medicine and materials science (Azimi et al., 2008).

properties

IUPAC Name

[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F13O/c16-10(17,6-5-8-1-3-9(7-29)4-2-8)11(18,19)12(20,21)13(22,23)14(24,25)15(26,27)28/h1-4,29H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLZILVFJEAYPNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F13O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90583413
Record name 4-((Perfluorohexyl)ethyl)phenylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

356055-76-0
Record name 4-((Perfluorohexyl)ethyl)phenylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)benzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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